S-15535

Description

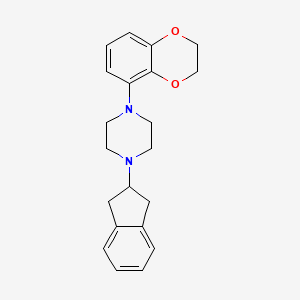

Overview of S15535 as a Benzodioxopiperazine Compound

S15535 is a chemical compound classified as a benzodioxopiperazine. medchemexpress.comnih.gov It is recognized as a highly selective ligand for the 5-HT1A receptor. medchemexpress.combioscience.co.uk The compound's structure incorporates a benzodioxan and a piperazine (B1678402) moiety. researchgate.net

Historical Context of 5-HT1A Receptor Ligands and S15535 Development

The history of the serotonergic system and its receptors dates back to the isolation of 5-hydroxytryptamine (5-HT) in 1937. researchgate.net Early radioligand binding studies in the 1970s and 1980s led to the identification and initial subdivision of 5-HT receptors, including the 5-HT1A subtype. nih.gov The development of selective ligands like 8-OH-DPAT further advanced the understanding of 5-HT1A receptor function. nih.govfrontiersin.org

S15535 emerged as a novel benzodioxopiperazine ligand for the 5-HT1A receptor. nih.gov Its development aimed to provide a compound with a distinctive pharmacological profile, acting as both an agonist and an antagonist at different 5-HT1A receptor populations. acs.orgfrontiersin.org Research into S15535 has also involved attempts to improve its selectivity and metabolic stability through the synthesis of related compounds. acs.orgacs.org

Significance of S15535 in Neuropsychopharmacology Research

S15535 holds significance in neuropsychopharmacology research due to its unique activity profile at 5-HT1A receptors. It acts as an agonist at presynaptic 5-HT1A receptors (autoreceptors) and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors (heteroreceptors). medchemexpress.comacs.orgfrontiersin.orgfrontiersin.org This differential activity makes S15535 a valuable tool for investigating the distinct roles of pre- and postsynaptic 5-HT1A receptors in various brain functions and psychiatric disorders. frontiersin.orgnih.govjneuropsychiatry.org Studies using S15535 have explored its potential in models predictive of anxiolytic, antidepressant, and procognitive properties. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-5-17-15-18(14-16(17)4-1)22-8-10-23(11-9-22)19-6-3-7-20-21(19)25-13-12-24-20/h1-7,18H,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPPEMXOOWNICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163557 | |

| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-34-7 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146998-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146998347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S15535 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-15535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6KA72FCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Detailed Research Findings on S15535

Research on S15535 has provided insights into its pharmacological actions and behavioral effects in various animal models.

In studies examining its influence on hippocampal serotonin (B10506) release, S15535 dose-dependently reduced dialysate concentrations of 5-HT in the hippocampus of anesthetized rats, consistent with its agonist properties at 5-HT1A autoreceptors. nih.gov Higher doses were reported to be necessary to block postsynaptic 5-HT1A receptor-mediated responses. nih.gov

Studies investigating the effects of S15535 on cognitive function have shown promising results. S15535 was found to enhance cholinergic transmission and cognitive function in rodents. researchgate.net It dose-dependently elevated dialysis levels of acetylcholine (B1216132) in the frontal cortex and dorsal hippocampus of freely moving rats. researchgate.net This action in the cortex was blocked by the selective 5-HT1A receptor antagonist WAY100,635, while in the dorsal hippocampus, WAY100,635 mimicked the effect of S15535 on acetylcholine release. researchgate.net S15535 also improved retention in a social recognition paradigm, an effect that was blocked by WAY100,635. researchgate.net Furthermore, S15535 was shown to abolish the amnesic properties of scopolamine (B1681570) in various cognitive tasks, including a spatial discrimination task. researchgate.netnih.gov Injection of S15535 into the dorsal hippocampus blocked the amnesic effects of the 5-HT1A agonist 8-hydroxy-2-dipropylaminotetralin in a two-platform spatial discrimination task. researchgate.net

Research into the effects of S15535 on aggressive behavior in rats using the resident-intruder paradigm has demonstrated that S15535 can effectively reduce offensive aggressive behavior. This anti-aggressive effect is suggested to be primarily mediated via its action on inhibitory presynaptic 5-HT1A autoreceptors. nih.gov

In studies on male rat sexual behavior, S15535 did not have significant effects on sexual behavior parameters in either wildtype or serotonin transporter knockout rats. frontiersin.orgnih.govdrexel.edu This finding was considered unexpected and raised questions about the sufficiency of the in vivo pharmacological profile of the 5-HT1A receptor ligands used to differentiate pre- and postsynaptic contributions in this specific behavior. frontiersin.orgdrexel.edu

Studies exploring the influence of S15535 on startle responses in mice have shown that administration of S15535 reduced startle amplitudes at certain doses. nih.gov

Attempts have been made to improve the selectivity and metabolic stability of S15535 through the synthesis of novel series of compounds. acs.orgacs.org Some synthesized derivatives, particularly certain trans piperazine (B1678402) derivatives, showed improved selectivity towards α1-adrenoceptors compared to S15535, while retaining similar or higher affinity for human recombinant h5-HT1A receptors. acs.orgacs.org Metabolic stability studies in vitro using human microsomes and hepatocytes indicated that some trans piperazines showed improvement relative to S15535. acs.orgacs.org

Summary of Selected Research Findings on S15535

| Research Area | Key Finding(s) | Animal Model(s) | Citation(s) |

| Serotonin Release | Dose-dependent reduction of hippocampal 5-HT release (agonist at autoreceptors). Higher doses needed to block postsynaptic responses. | Anesthetized rats | nih.govnih.gov |

| Cognitive Function | Enhanced cholinergic transmission (increased ACh levels in frontal cortex and hippocampus). Improved performance in cognitive tasks. | Freely moving rats, Mice, Old rats | researchgate.netjneuropsychiatry.orgnih.govresearchgate.net |

| Aggressive Behavior | Reduced offensive aggressive behavior. Effect potentially mediated by presynaptic autoreceptors. | Rats | nih.gov |

| Male Sexual Behavior | No significant effect on sexual behavior in wildtype or SERT knockout rats. | Rats | frontiersin.orgnih.govdrexel.edu |

| Startle Response | Reduced startle amplitudes at certain doses. | Mice | nih.gov |

| Compound Improvement | Synthesis of derivatives with improved selectivity (vs α1-adrenoceptors) and metabolic stability while retaining 5-HT1A affinity/activity. | In vitro, Rats | acs.orgacs.org |

Preclinical Efficacy and Behavioral Pharmacology

Anxiolytic-like Activity

Preclinical studies have explored the potential anxiolytic effects of S15535 using several established animal models. nih.govcolab.wsresearchgate.netacs.orgacs.orgiiab.mescielo.br These models are designed to assess anxiety-like behaviors in rodents and other species.

Fear-Induced Ultrasonic Vocalizations

Fear-induced ultrasonic vocalizations (USVs) in rats are considered an index of aversive states and anxiety-like behavior. nih.govelifesciences.org Studies have shown that S15535 dose-dependently abolishes fear-induced USVs in rats. nih.govcolab.wsresearchgate.net This effect was observed following both subcutaneous (s.c.) and oral (p.o.) administration. nih.gov For instance, S15535 significantly reduced USVs in a dose range of 0.16-2.5 mg/kg s.c. and 0.63-10.0 mg/kg p.o. nih.gov This action of S15535 was reported to be mimicked by buspirone (B1668070) and diazepam, known anxiolytic agents. nih.govcolab.ws Furthermore, the effect of S15535 on USVs was shown to be blocked by the 5-HT1A receptor antagonist WAY 100,635, suggesting the involvement of 5-HT1A receptors in this effect. nih.gov

| Compound | Effect on Fear-Induced USVs | Route of Administration | Effective Dose Range (mg/kg) | Antagonized by WAY 100,635 |

| S15535 | Abolished (dose-dependent) | s.c. | 0.16-2.5 | Yes |

| S15535 | Abolished (dose-dependent) | p.o. | 0.63-10.0 | Yes (at 0.63 mg/kg) |

| Buspirone | Mimicked S15535 action | Not specified | 0.02-2.5 | Not specified |

| Diazepam | Mimicked S15535 action | Not specified | 0.16-10.0 | Not specified |

Social Interaction Models

The social interaction test is another model used to assess anxiolytic activity, where increased social interaction in an unfamiliar and brightly lit environment is indicative of reduced anxiety. acs.orgnih.gov S15535 has demonstrated anxiolytic-like effects in the social interaction model in rats. acs.orgacs.orgnih.govsigmaaldrich.com It was found to be active over a wide dose range, increasing the time spent in social interaction. acs.orgnih.gov While active, S15535, described as a preferential presynaptic receptor partial agonist, showed lower efficacy compared to full agonists preferential for presynaptic receptors in this model. acs.orgnih.gov The anxiolytic-like effects of S15535 in the social interaction test were reported to be abolished by the selective 5-HT1A receptor antagonist WAY100,635, which itself was inactive. researchgate.net

| Compound | Effect on Social Interaction | Species | Key Finding | Antagonized by WAY 100,635 |

| S15535 | Increased | Rat | Active over a wide dose range | Yes |

| Diazepam | Increased | Rat | Showed a bell-shaped curve | Not specified |

| Buspirone | Increased | Rat | Showed a marked effect | Not specified |

| F13714 | Increased (strongest activity) | Rat | Preferential for presynaptic receptors | Not specified |

| NLX-101 | Little activity | Rat | Preferentially activates postsynaptic receptors | Not specified |

Elevated Plus-Maze

The elevated plus-maze is a widely used test for assessing anxiety-like behavior in rodents, based on their aversion to open and elevated spaces. psicothema.comuniv-nantes.frnih.gov Anxiolytic compounds typically increase the time spent in and entries into the open arms of the maze. Studies evaluating S15535 in the elevated plus-maze have reported that it did not significantly increase open-arm entries. nih.govcolab.ws This contrasts with the effects of diazepam, which did increase open-arm entries in this model. nih.govcolab.ws Neither buspirone nor WAY 100,635 significantly increased open-arm entries in these studies. nih.govcolab.ws

| Compound | Effect on Open-Arm Entries (Elevated Plus-Maze) |

| S15535 | No significant increase |

| Buspirone | No significant increase |

| WAY 100,635 | No significant increase |

| Diazepam | Increased |

Pigeon Conflict Test

The pigeon conflict test is a behavioral assay used to evaluate the anxiolytic potential of compounds by measuring their effects on punished and unpunished responses. Anxiolytics typically increase punished responses. In the pigeon conflict test, S15535 has been shown to markedly increase punished responses while only slightly decreasing unpunished responses, even at high doses. nih.govcolab.wsresearchgate.net This suggests an anxiolytic-like effect. In contrast, buspirone and diazepam showed a less marked separation between doses affecting punished and unpunished responses. nih.govcolab.wsresearchgate.net The effect of S15535 in this test was blocked by the 5-HT1A antagonist (-)-alprenolol. nih.govresearchgate.net S15535 also dose-dependently increased punished responses in a Geller conflict paradigm in rats, an action blocked by (-)-penbutolol. nih.gov

| Compound | Effect on Punished Responses (Pigeon Conflict Test) | Effect on Unpunished Responses (Pigeon Conflict Test) | Antagonized by 5-HT1A Antagonist |

| S15535 | Markedly increased | Slightly decreased | Yes (by (-)-alprenolol) |

| Buspirone | Less marked increase | Less marked decrease | Not specified |

| Diazepam | Less marked increase | Less marked decrease | Not specified |

Anti-Aggressive Properties

Beyond its anxiolytic-like effects, S15535 has also demonstrated anti-aggressive properties in preclinical models. nih.govcolab.wsnih.govd-nb.info

Aggressive Encounters in Isolated Mice

Isolation-induced aggression in mice is a model used to study the effects of compounds on aggressive behavior. scielo.brscispace.com S15535 has been shown to dose-dependently block aggressive encounters in isolated mice. nih.govcolab.ws This effect was also observed with buspirone and, at higher doses, with diazepam. nih.govcolab.ws The anti-aggressive actions of S15535 were fully antagonized by the 5-HT1A antagonist WAY 100,635, indicating the involvement of 5-HT1A receptors in this effect. nih.govcolab.ws The anti-aggressive properties of S15535 are thought to be related to its preferential agonist activity at somatodendritic 5-HT1A autoreceptors and lack of agonist activity at postsynaptic 5-HT1A receptors. nih.gov

| Compound | Effect on Aggressive Encounters (Isolated Mice) | Antagonized by WAY 100,635 |

| S15535 | Blocked (dose-dependent) | Yes |

| Buspirone | Blocked | Not specified |

| Diazepam | Blocked (at high doses) | Not specified |

Modulation of 5-HT Neuron Firing and Serotonin (B10506) Release

Consistent with its action as an agonist at somatodendritic 5-HT1A autoreceptors located in the dorsal raphe nucleus, S15535 has been shown to produce a notable inhibition of the firing rate of 5-HT neurons . This inhibition leads to a decrease in serotonin (5-HT) release and turnover in the brain regions targeted by these neurons . Activation of autoreceptors generally limits the increase of extracellular 5-HT levels induced by selective serotonin reuptake inhibitors (SSRIs) mdpi.com.

Cognitive Function and Learning

S15535 has demonstrated effects on various aspects of cognitive function and learning in rodent models researchgate.net.

Prevention of Spatial Learning Impairment

S15535 has been observed to prevent deficits in spatial learning in preclinical models frontiersin.orgtandfonline.commedkoo.comnih.govnih.govfrontiersin.org.

S15535 prevents the impairment of spatial learning caused by the muscarinic antagonist scopolamine (B1681570) frontiersin.orgmedkoo.comnih.govnih.govfrontiersin.orgncats.io. Scopolamine is known to induce memory deficits frontiersin.orgncats.io. Studies using a two-platform spatial discrimination task showed that intrahippocampal administration of scopolamine impaired choice accuracy nih.govfrontiersin.org. S15535, administered subcutaneously, prevented this impairment in a dose-dependent manner nih.gov. Cognitive deficits induced by scopolamine in other procedures, such as autoshaping and Morris water maze, were also blocked by S15535 researchgate.netnih.gov.

The effects of S15535 on scopolamine-induced spatial learning impairment involve actions in the dorsal raphe and dorsal hippocampus mdpi.comnih.govnih.gov. Stimulation of presynaptic 5-HT1A receptors in the dorsal raphe counteracts the deficit caused by intrahippocampal scopolamine nih.govnih.gov. This is potentially achieved by facilitating the transfer of information from the entorhinal cortex to the hippocampus, thereby compensating for the loss of cholinergic input to hippocampal pyramidal cells nih.gov. Injection of S15535 directly into the dorsal hippocampus has also been shown to block the amnesic effects of the 5-HT1A agonist 8-hydroxy-2-dipropylaminotetralin in a spatial discrimination task, indicating that activation of postsynaptic 5-HT1A receptors in this region can be detrimental to memory performance researchgate.netnih.govjneuropsychiatry.org. The dorsal hippocampus receives significant serotonergic innervation from both the medial and dorsal raphe nuclei researchgate.net.

Scopolamine-Induced Deficits

Improvement of Retention in Social Recognition

S15535 has been shown to improve retention in a social recognition paradigm in rats researchgate.netnih.govresearchgate.netfrontiersin.orgoup.com. This effect was observed in a dose-dependent manner researchgate.netnih.govresearchgate.net. The improvement in social recognition by S15535 was blocked by the 5-HT1A receptor antagonist WAY100,635, which itself was ineffective when administered alone researchgate.netnih.govresearchgate.net.

Effects on Spatial Discrimination Tasks

In addition to preventing scopolamine-induced deficits, S15535 has shown effects on performance in spatial discrimination tasks researchgate.netnih.govnih.govcolab.ws. In a two-platform spatial discrimination task, S15535 abrogated cognitive deficits elicited by scopolamine researchgate.netnih.gov. Furthermore, S15535 improved performance in a spatial, delayed nonmatching to sample model in mice researchgate.netnih.gov. In an operant delayed nonmatching to sample model in aged rats, S15535 increased response accuracy and reduced latency to respond researchgate.netnih.gov.

Summary of S15535 Effects on Cognitive Function

| Cognitive Task | Effect of S15535 | Relevant Section |

| Spatial Learning Impairment | Prevention of scopolamine-induced deficits | 3.3.1.1 |

| Retention in Social Recognition | Improvement (dose-dependent, WAY100,635 reversible) | 3.3.2 |

| Two-Platform Spatial Discrimination | Abrogation of scopolamine-induced deficits | 3.3.3 |

| Spatial Delayed Nonmatching to Sample (mice) | Improved performance | 3.3.3 |

| Operant Delayed Nonmatching to Sample (aged rats) | Increased accuracy, reduced latency | 3.3.3 |

Influence on Delayed Nonmatching to Sample Models

Studies utilizing delayed nonmatching to sample (DNMS) models have explored the impact of S15535 on working memory and cognitive function. In mice, S15535 demonstrated an improvement in performance in a spatial DNMS task researchgate.netnih.gov. Furthermore, in aged rats, oral administration of S15535 at doses ranging from 1.25 to 5.0 mg/kg increased response accuracy and reduced the latency to respond in an operant DNMS model researchgate.netnih.gov. These findings suggest that S15535 possesses procognitive properties in these models, potentially mediated by its influence on cholinergic transmission in brain regions like the frontal cortex and hippocampus researchgate.netnih.gov.

Modulation of Fear Conditioning

The role of S15535 in fear conditioning has been investigated in mice. S15535, which preferentially activates 5-HT1A autoreceptors while weakly stimulating postsynaptic counterparts, was found to predominantly impair conditioned contextual fear. This effect was similar to that of the full 5-HT1A agonist 8-OH-DPAT, although with a smaller effect size, consistent with S15535's lower efficacy at postsynaptic receptors nih.gov. Pre-injection with the selective 5-HT1A antagonist WAY100635 prevented the impairment of contextual fear induced by S15535, indicating the involvement of 5-HT1A receptors in this action nih.gov. These results suggest that activation of postsynaptic 5-HT1A sites can exert an inhibitory influence on fear conditioning nih.gov.

Antidepressant-like Activity

Research has examined the potential antidepressant-like activity of S15535. In some studies, S15535 did not produce antidepressant-like activity in certain animal models, such as the forced swim test (FST) in mice, and was associated with aberrant motor effects mdpi.com. However, the complex interplay of pre- and postsynaptic 5-HT1A receptor activation is considered crucial for antidepressant effects, with postsynaptic activation potentially favoring antidepressant activity mdpi.comjneuropsychiatry.org.

Influence on Circadian Activity Rhythms

S15535 has been shown to influence circadian activity rhythms, particularly in hamsters. It elicits a notable enhancement of light-induced phase shifts in circadian rhythms nih.govnih.gov. This action is attributed to the specific recruitment of 5-HT1A autoreceptors, leading to a suppression of serotonergic input to the suprachiasmatic nucleus (SCN), the brain's primary circadian pacemaker nih.gov. The enhancement of light-induced phase shifts by S15535 (5.0 mg/kg, i.p.) was reported to be marked (275%) and was dose-dependently abolished by the selective 5-HT1A receptor antagonist WAY 100,635 nih.gov. These findings suggest that compounds with the pharmacological profile of S15535 might be beneficial in addressing circadian phase delays nih.gov.

Male Sexual Behavior

Studies investigating the effects of S15535 on male sexual behavior in rats have reported that S15535 had no effect on sexual behavior in either wildtype or serotonin transporter knockout (SERT-/-) rats nih.govnih.govresearchgate.net. This was observed even in rats selected for comparable low sexual activity nih.govnih.gov. In contrast, other 5-HT1A receptor ligands with differential effects on auto- and heteroreceptors did exert pro-sexual activity nih.govnih.gov. The inactivity of S15535 in this context was considered unexpected and suggests that pro-sexual activity induced by 5-HT1A receptor agonists may be primarily mediated by the activation of postsynaptic 5-HT1A heteroreceptors researchgate.net.

Methodologies in S15535 Research

In vitro Studies

In vitro studies have been crucial in characterizing the binding affinity and functional activity of S15535 at a molecular level, primarily focusing on cloned human receptors and cellular assays.

Binding Assays with Cloned Human Receptors

Binding assays utilizing cloned human receptors have been instrumental in determining the affinity and selectivity of S15535 for specific receptor subtypes. Studies have shown that S15535 exhibits high affinity for cloned human 5-HT1A receptors, with a reported Ki value of 0.7 nM. nih.govnih.gov Its affinity at other receptors, such as cloned human D2, D3, and alpha2A-adrenergic receptors, is significantly lower, demonstrating a considerable selectivity for the 5-HT1A subtype (more than 250-fold lower affinity). nih.gov

In Chinese hamster ovary (CHO) cells expressing cloned human 5-HT1A receptors, S15535 displayed high affinity (Ki = 0.79 nM), comparable to that of 5-HT and other known 5-HT1A ligands like (+/-)-8-OH-DPAT and WAY 100,635. nih.gov

Radioligand Binding Studies with [3H]-S15535

The development and use of the tritiated form of S15535, [3H]-S15535, as a radioligand have allowed for detailed investigations into its binding characteristics in both recombinant human and native rat brain tissues. nih.gov [3H]-S15535 binds with high affinity and selectivity to membranes expressing human 5-HT1A receptors (Ki = 0.6 nM). nih.gov This binding is saturable, and in saturation binding experiments, [3H]-S15535 has shown a higher Bmax value for human 5-HT1A receptors compared to the agonist [3H]-8-OH-DPAT. nih.gov

Studies using [3H]-S15535 have revealed that it labels both G-protein-coupled and uncoupled 5-HT1A receptors. nih.gov The binding kinetics of [3H]-S15535 at human 5-HT1A receptors have been characterized, showing association and dissociation half-times at 22°C. nih.gov Competition binding experiments with [3H]-S15535 and various serotonergic ligands have helped define its binding profile, highlighting differences in how agonists, antagonists, and inverse agonists interact with the receptor depending on its G-protein coupling state. nih.gov

[35S]-GTPγS Binding Studies

[35S]-GTPγS binding studies are functional assays used to assess the ability of a compound to stimulate G-protein activation via a receptor. These studies have provided insights into the functional consequences of S15535 binding to 5-HT1A receptors.

In CHO cells expressing cloned human 5-HT1A receptors, S15535 was found to antagonize 5-HT-stimulated [35S]-GTPγS binding, reducing it significantly. nih.gov While S15535 alone did not markedly stimulate G-protein activation in rat brain regions in autoradiography studies, it effectively abolished the activation induced by the selective 5-HT1A agonist (+)-8-OH-DPAT in areas rich in [3H]-S15535 binding. nih.gov This suggests that S15535 acts as an antagonist at postsynaptic 5-HT1A receptors in certain brain regions. nih.gov Interestingly, in the dorsal raphe, where S15535 is known to have agonist properties in vivo, it attenuated agonist-stimulated G-protein activation. nih.gov

Data from [35S]-GTPγS binding studies in cloned human 5-HT1A receptors indicate that S15535 exerts weak partial agonist activity at these sites, in addition to its antagonist properties against full agonists like 5-HT. nih.gov

In vivo Studies

In vivo studies in animal models have been crucial for understanding the effects of S15535 on neurotransmission and behavior, providing insights into its potential therapeutic applications.

Microdialysis Techniques

Microdialysis is a technique used to measure extracellular levels of neurotransmitters in the brains of freely moving animals. This method has been employed to investigate the impact of S15535 on monoamine release.

Studies using microdialysis in rats have shown that S15535 dose-dependently suppresses dialysate levels of 5-HT in brain regions such as the frontal cortex, nucleus accumbens, and striatum. nih.gov This effect is in contrast to that of fluoxetine, which elevates 5-HT levels. nih.gov Furthermore, S15535 has been shown to increase extracellular levels of dopamine (B1211576) (DA) and noradrenaline (NAD) in the frontal cortex, an effect also observed with fluoxetine. nih.gov The influence of S15535 on DA levels in the frontal cortex appears to be regionally specific, as DA levels in the nucleus accumbens and striatum were not modified. nih.gov The effects of S15535 on cortical monoamine levels were significantly attenuated in the presence of the selective 5-HT1A antagonist WAY 100,635, suggesting mediation through 5-HT1A receptors. nih.gov

Microdialysis studies have also demonstrated that S15535 can elevate dialysis levels of acetylcholine (B1216132) in the frontal cortex and dorsal hippocampus of freely moving rats. researchgate.net This action in the cortex was blocked by WAY 100,635, while in the dorsal hippocampus, WAY 100,635 mimicked the induction of acetylcholine release by S15535. researchgate.net

Behavioral Models (e.g., Social Interaction, Ultrasonic Vocalizations, Plus-Maze, Conflict Tests)

A range of behavioral models in rodents have been utilized to assess the potential anxiolytic, antidepressant, and cognitive-enhancing properties of S15535.

In models predictive of anxiolytic activity, S15535 has shown activity in the rat ultrasonic vocalization and social interaction models. acs.orgacs.org The social interaction test is a common paradigm used to study general anxiety-like behavior in rodents. panlab.com Ultrasonic vocalizations in rodents are also used as an index of affective state, with changes in vocalizations being indicative of anxiolytic or anxiogenic effects. chez-alice.frworldonline.fr

Studies in conflict tests, which assess the suppression of behavior by punishment, have also been employed. While some studies with 5-HT1A antagonists have yielded negative findings in rat and pigeon conflict tests, the specific effects of S15535 in these models have been investigated. chez-alice.fr

The elevated plus-maze is another widely used model to assess anxiety-like behavior in rodents. panlab.comchez-alice.fr Although some 5-HT1A antagonists have shown anxiolytic-like effects in this model, results with S15535 and other 5-HT1A ligands have sometimes been variable. chez-alice.fr

S15535 has also been evaluated in models related to cognitive function. It has been shown to prevent the impairment of spatial learning caused by intrahippocampal scopolamine (B1681570) in rats. nih.gov This effect is thought to involve its actions at presynaptic 5-HT1A receptors. nih.gov Furthermore, S15535 improved performance in a spatial delayed nonmatching to sample model in mice and an operant delayed nonmatching to sample model in old rats, suggesting procognitive properties. researchgate.net

Table 1: Summary of In vitro Binding Data for S15535

| Receptor Type | Species/System | Assay Type | Affinity (Ki) | Reference |

| Human 5-HT1A | Cloned Human Receptors | Binding Assay | 0.7 nM | nih.gov |

| Human 5-HT1A | Cloned Human Receptors | Binding Assay | 0.79 nM | nih.gov |

| Human 5-HT1A | CHO cells | [3H]-S15535 Binding | 0.6 nM | nih.gov |

| Human D2 | Cloned Human Receptors | Binding Assay | 400 nM | nih.gov |

| Human D3 | Cloned Human Receptors | Binding Assay | 248 nM | nih.gov |

| Human alpha2A-adrenergic | Cloned Human Receptors | Binding Assay | 190 nM | nih.gov |

| Rat 5-HT1A | Hippocampal Membranes | [3H]-S15535 Binding | - | nih.gov |

Table 2: Summary of In vitro Functional Data for S15535

| Receptor Type | Species/System | Assay Type | Observed Effect | Reference |

| Human 5-HT1A | Cloned Human Receptors | [35S]-GTPγS Binding | Antagonized 5-HT-stimulated binding | nih.gov |

| Human 5-HT1A | Cloned Human Receptors | [35S]-GTPγS Binding | Weak partial agonist activity | nih.gov |

| Rat 5-HT1A | Brain Sections | [35S]-GTPγS Binding | Abolished (+)-8-OH-DPAT-induced activation | nih.gov |

| Rat 5-HT1A | Dorsal Raphe | [35S]-GTPγS Binding | Attenuated agonist-stimulated activation | nih.gov |

Table 3: Summary of In vivo Neurochemical Findings with S15535

| Neurotransmitter | Brain Region | Animal Model | Observed Effect | Reference |

| 5-HT | Frontal Cortex, Nucleus Accumbens, Striatum | Freely moving rats | Suppressed levels | nih.gov |

| DA | Frontal Cortex | Freely moving rats | Increased levels | nih.gov |

| NAD | Frontal Cortex | Freely moving rats | Increased levels | nih.gov |

| Acetylcholine | Frontal Cortex, Dorsal Hippocampus | Freely moving rats | Elevated levels | researchgate.net |

Table 4: Summary of In vivo Behavioral Findings with S15535

| Behavioral Model | Animal Species | Observed Effect | Reference |

| Ultrasonic Vocalization | Rat | Activity predictive of anxiolytic properties | acs.orgacs.org |

| Social Interaction | Rat | Activity predictive of anxiolytic properties | acs.orgacs.org |

| Spatial Learning (Scopolamine-induced deficit) | Rat | Prevented impairment | nih.gov |

| Spatial Delayed Nonmatching to Sample | Mouse | Improved performance | researchgate.net |

| Operant Delayed Nonmatching to Sample | Old Rat | Increased response accuracy, reduced latency | researchgate.net |

Electrophysiological Recordings

Electrophysiological recordings are a fundamental technique used to study the electrical activity of neurons and assess the functional impact of pharmacological agents on neuronal firing patterns and membrane properties. In the context of S15535 research, electrophysiology has been instrumental in understanding its effects on serotonergic neurons, particularly those in the dorsal raphe nucleus (DRN), where 5-HT1A autoreceptors are located, and on target neurons expressing postsynaptic 5-HT1A receptors.

Studies utilizing in vivo electrophysiological recordings in rats have investigated the effects of S15535 on the firing activity of neurons in various brain regions, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN). Research has shown that S15535 can influence the firing patterns of dopaminergic neurons in the VTA, an effect that is reversible by the 5-HT1A receptor antagonist WAY100,635. nucleos.comoup.com This suggests that the effects of S15535 on VTA dopaminergic neurons are mediated, at least in part, through 5-HT1A receptors.

Electrophysiological studies have also provided insights into the activity of 5-HT1A receptors themselves. For instance, stimulation of 5-HT1A receptors has been shown to cause hyperpolarization of hippocampal pyramidal cells. nih.gov Electrophysiology confirms that 5-HT1A antagonists can increase single unit activity in the DRN, particularly during periods of heightened activity. nih.gov This is consistent with the role of 5-HT1A autoreceptors in regulating the firing rate of serotonergic neurons.

Furthermore, electrophysiological techniques have been used to demonstrate the differential effects of S15535 at presynaptic and postsynaptic 5-HT1A receptors. The ability of S15535 to act as an agonist at presynaptic autoreceptors leads to a reduction in the firing rate of serotonergic neurons, thereby decreasing serotonin (B10506) release. Concurrently, its antagonist or weak partial agonist activity at postsynaptic receptors influences the response of target neurons to serotonin. This differential activity profile, characterized partly through electrophysiological studies, is considered key to S15535's unique pharmacological profile. wikipedia.orgacs.org

Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a quantitative approach used to describe and predict the relationship between drug exposure (pharmacokinetics) and drug effect (pharmacodynamics) over time. This methodology is crucial for understanding how the concentration of S15535 in the body relates to its observed pharmacological effects.

Population pharmacokinetic-pharmacodynamic modeling has been applied to study S15535 in animal models, such as rats. nih.govtargetmol.cn These studies aim to characterize the PK-PD relationship of S15535 and its active metabolites, such as S 32784. nih.gov By using non-linear mixed effects modeling, researchers can describe the pharmacokinetics of S15535 and its metabolites and link them to pharmacodynamic endpoints, such as behavioral responses. nih.gov

For example, PK-PD modeling has been used in conjunction with behavioral models of anxiety, such as the measurement of fear-induced ultrasonic vocalizations in rats. nih.gov This approach allows for the quantitative description of the relationship between S15535 exposure and its anxiolytic-like effects, even with limited sampling and effect measurements. nih.gov The sigmoid E(max) model has been employed to describe these relationships, indicating that the effect of S15535 increases with increasing exposure, up to a maximum effect. nih.gov

Comparative Pharmacological Studies

Comparative pharmacological studies are essential for understanding the relative potency, efficacy, and selectivity of a compound compared to other known drugs or ligands acting on the same or related targets. Research on S15535 has frequently involved comparisons with other 5-HT1A receptor ligands and psychotropic agents to highlight its distinctive properties.

S15535 has been compared to other 5-HT1A receptor agonists and antagonists, as well as other classes of anxiolytic drugs. nucleos.comnih.gov These comparisons have helped to establish its unique profile as a preferential agonist at presynaptic 5-HT1A autoreceptors and an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors. wikipedia.orgacs.org

In behavioral models of anxiety, S15535 has demonstrated anxiolytic-like activity. nih.govnucleos.comnih.gov Comparative studies in models such as the social interaction test and the Vogel test have shown that S15535 can produce anxiolytic effects over a broader dose range compared to some other 5-HT1A agonists like buspirone (B1668070) and 8-OH-DPAT, which may exhibit biphasic dose-response curves. nih.gov The anxiolytic-like effects of S15535 are blocked by selective 5-HT1A antagonists like WAY100,635, confirming the involvement of 5-HT1A receptors. nih.gov

Furthermore, comparative studies have investigated the effects of S15535 on neurotransmitter release. S15535 has been shown to suppress dialysate levels of 5-HT in the dorsal hippocampus, an effect consistent with its agonist activity at inhibitory presynaptic 5-HT1A autoreceptors. nucleos.comnih.gov This effect is also blocked by WAY100,635. nih.gov Comparisons with other compounds like buspirone, 8-OH-DPAT, diazepam, and SB206,553 have revealed differences in their ability to reduce 5-HT levels. nih.gov

Studies comparing S15535 with other 5-HT1A receptor ligands in models of aggression have also been conducted. These studies have shown that S15535 can reduce aggressive behavior, similar to other 5-HT1A and 5-HT1B receptor agonists. However, its specific profile of action at pre- and postsynaptic receptors contributes to a behavioral profile that may differ from that of agonists with different selectivity or efficacy profiles.

Comparative pharmacological studies have also extended to the investigation of S15535's effects on cognitive function and its interaction with other neurotransmitter systems, such as the cholinergic system. nih.govresearchgate.net Comparisons with compounds like scopolamine, a muscarinic antagonist known to impair spatial learning, have shown that S15535 can prevent or reverse these cognitive deficits. nih.govresearchgate.net This suggests a potential interaction between the serotonergic and cholinergic systems in mediating the cognitive effects of S15535.

In the context of sexual behavior, comparative studies involving S15535, F15599, F13714, and WAY100,635 in wildtype and serotonin transporter knockout rats have been conducted. frontiersin.orgnih.govdrexel.edu These studies aimed to differentiate the roles of pre- and postsynaptic 5-HT1A receptors. Interestingly, S15535 had no effect on sexual behavior in these studies, unlike some other 5-HT1A receptor ligands tested. frontiersin.orgnih.govdrexel.edu This highlights the complexity of 5-HT1A receptor function in different behaviors and the distinct profile of S15535.

Therapeutic Potential and Clinical Implications Preclinical Perspective

Potential for Anxious States Treatment

S15535 has demonstrated anxiolytic-like effects in several preclinical models of anxiety. Its action as a preferential agonist at presynaptic 5-HT1A autoreceptors leads to an inhibition of firing of 5-HT neurons and a decrease in serotonin (B10506) release in projection areas such as the hippocampus.

Studies have shown that S15535 can increase punished responses in conflict paradigms in rats, a behavior indicative of reduced anxiety. nih.gov For instance, in a Geller conflict paradigm, S15535 dose-dependently increased punished responses. nih.gov Its anxiolytic properties have also been observed in models like the social interaction test and the Vogel test in rats. nih.gov, nih.gov Importantly, these anxiolytic effects appear to occur without significant compromise of motor behavior at effective doses. nih.gov

| Preclinical Anxiety Model | Species | S15535 Effect | Citation |

| Geller Conflict Paradigm | Rat | Dose-dependent increase in punished responses | nih.gov |

| Social Interaction Test | Rat | Anxiolytic-like effects | nih.gov, nih.gov |

| Vogel Test | Rat | Anxiolytic-like effects | nih.gov |

| Elevated Plus-Maze | Rat | No significant increase in open-arm entries | nih.gov |

| Isolated Mouse Aggression Model | Mouse | Dose-dependent blockade of aggressive encounters | nih.gov |

While some studies using the elevated plus-maze in rats did not show a significant increase in open-arm entries with S15535, its efficacy in other validated models suggests a potential for treating anxious states. nih.gov The anti-aggressive properties observed in isolated mice further support its potential in behaviors linked to heightened arousal or anxiety. nih.gov

Relevance to Human Memory Disturbances and Alzheimer's Disease

The serotonergic system, particularly the 5-HT1A receptor, is implicated in learning and memory processes, and dysfunctions in this system are observed in conditions like Alzheimer's disease (AD). researchgate.net, frontiersin.org Preclinical research has explored the impact of S15535 on cognitive function, particularly in models relevant to memory disturbances seen in AD.

Studies have investigated the ability of S15535 to counteract scopolamine-induced spatial learning deficits in rats. Scopolamine (B1681570), a muscarinic receptor antagonist, is often used to induce cognitive impairment in animal models. nih.gov Systemic administration of S15535 has been shown to prevent the impairment of spatial learning caused by intrahippocampal scopolamine in tasks like the two-platform discrimination task. nih.gov This effect is thought to be related to its action as a postsynaptic 5-HT1A receptor antagonist. nih.gov

Research also indicates that while activation of 5-HT1A receptors can impair certain aspects of memory and learning by inhibiting the release of neurotransmitters like glutamate (B1630785) and acetylcholine (B1216132), 5-HT1A receptor antagonists have shown promising results in preclinical studies for improving cognitive function. wikipedia.org, wikidoc.org, frontiersin.org, researchgate.net S15535, with its antagonist activity at postsynaptic 5-HT1A receptors, aligns with this observation. frontiersin.org

| Preclinical Memory Model | Species | Intervention | S15535 Effect | Citation |

| Two-Platform Discrimination Task | Rat | Scopolamine-induced spatial learning deficit | Prevented the deficit caused by intrahippocampal scopolamine (systemic S15535) | nih.gov |

| Water-Maze Test (Pretrained Rats) | Rat | Intrahippocampal 8-OH-DPAT (5-HT1A agonist) | Antagonized 8-OH-DPAT-induced amnesia (intrahippocampal S15535) | researchgate.net |

Intrahippocampal administration of S15535 has also been shown to antagonize amnesia induced by the 5-HT1A receptor agonist 8-OH-DPAT in pretrained rats in the water-maze test. researchgate.net These findings suggest that S15535's ability to block postsynaptic 5-HT1A receptors may contribute to its potential in ameliorating cognitive deficits relevant to AD.

Implications for Schizophrenia Research

The serotonergic system, including the 5-HT1A receptor, is implicated in the pathophysiology of schizophrenia. researchgate.net, nih.gov Preclinical studies suggest that modulation of 5-HT1A receptors may offer therapeutic benefits for certain symptoms of schizophrenia. wikipedia.org, wikidoc.org, researchgate.net

Activation of 5-HT1A receptors has been shown to increase dopamine (B1211576) release in brain areas relevant to schizophrenia, such as the medial prefrontal cortex, striatum, and hippocampus. wikipedia.org, wikidoc.org This increase in dopamine release may be beneficial for improving some symptoms of the disorder. wikipedia.org, wikidoc.org While S15535 acts as a postsynaptic 5-HT1A antagonist, its agonist activity at presynaptic autoreceptors could indirectly influence serotonergic and potentially dopaminergic neurotransmission, which is relevant to schizophrenia research. wikipedia.org,

Some atypical antipsychotic drugs, which are used to treat schizophrenia, have affinity for 5-HT1A receptors, and this property is thought to contribute to their clinical efficacy, including effects on negative symptoms and cognitive deficits. researchgate.net Although direct preclinical studies specifically detailing S15535's effects in animal models of schizophrenia were not extensively found, its known pharmacological profile at the 5-HT1A receptor suggests a potential area for further investigation within schizophrenia research, particularly concerning its influence on neurotransmitter systems implicated in the disorder.

Relevance to Mood Disorders

Dysregulation of the serotonergic system is strongly linked to mood disorders such as depression. frontiersin.org, innovareacademics.in, mdpi.com, acnp.org Preclinical studies have explored the potential antidepressant-like effects of compounds targeting the 5-HT1A receptor. mdpi.com

While S15535 is primarily characterized by its anxiolytic properties, its modulation of serotonergic transmission is relevant to mood disorders. nih.gov Activation of postsynaptic 5-HT1A receptors has been suggested to be involved in antidepressant effects. mdpi.com Although S15535 acts as an antagonist at these receptors, its complex profile, including agonist activity at presynaptic autoreceptors leading to decreased serotonin release, could indirectly impact mood-related circuits. wikipedia.org,

Some research suggests that compounds with a profile of 5-HT reuptake inhibition coupled with 5-HT1A autoreceptor antagonism may offer fast-acting antidepressant effects. nih.gov While S15535 is not described as a reuptake inhibitor, its autoreceptor agonist activity aligns with one aspect of this proposed mechanism. Further preclinical investigation specifically focused on S15535 in validated models of depression would be necessary to fully understand its potential relevance to mood disorders.

Future Research Directions

Elucidation of Receptor Heterodimerization Influence

Further research is needed to fully elucidate the influence of receptor heterodimerization on the function of 5-HT1A receptors and how S15535 interacts within these complexes. The 5-HT1A receptor is known to form heterodimers with other receptors, including 5-HT7, 5-HT1B, 5-HT1D, GABAB2, LPA1, LPA3, S1P1, and S1P3 receptors. frontiersin.orgwikipedia.orgnih.gov Heterodimerization, such as that between 5-HT1A and 5-HT7 receptors, can functionally impact receptor signaling and desensitization. frontiersin.orgnih.gov Understanding how S15535's binding and activity are modulated by or, in turn, modulate these heterodimeric complexes is crucial for a complete picture of its mechanism of action. frontiersin.org

Investigation of G-protein Cascade Activation in Specific Brain Regions

Detailed investigation into the specific G-protein cascades activated by S15535 in different brain regions is warranted. 5-HT1A receptors are G protein-coupled receptors that primarily couple to Gi/Go proteins, leading to inhibition of adenylyl cyclase and activation of inwardly-rectifying potassium channels (GIRKs). wikipedia.orgmdpi.com However, the specific G-protein subtypes coupled to 5-HT1A receptors and the downstream signaling pathways can vary depending on the brain region and cellular environment. jneuropsychiatry.orgnih.govmdpi.com Research using techniques like [³⁵S]GTPγS autoradiography has shown that S15535 can attenuate agonist-stimulated G-protein activation at raphe-localized 5-HT1A receptors and abolish activation induced by selective agonists in other regions. nih.gov Further studies are needed to map the precise G-protein coupling and downstream signaling cascades influenced by S15535 across various brain regions relevant to its observed behavioral effects. nih.govjneuropsychiatry.orgmdpi.com

Further Characterization of Putative Antidepressant Actions

While preclinical studies have suggested potential antidepressant properties of S15535, further characterization of these actions is necessary. acs.orgacs.orgnih.gov Its ability to increase extracellular levels of dopamine (B1211576) and noradrenaline in the frontal cortex, an effect also observed with the SSRI fluoxetine, supports this potential. nih.gov However, initial studies using the forced swim test did not show a decrease in immobility time with S15535 under the conditions tested. nih.gov More extensive research using a range of validated antidepressant models and exploring different administration paradigms is required to fully assess its antidepressant potential and compare its profile to existing treatments. nih.gov

Exploring Role in Diverse Neurological and Psychiatric Disorders

Given its selective modulation of the 5-HT1A receptor, which is implicated in a range of brain functions, exploring the role of S15535 in diverse neurological and psychiatric disorders beyond anxiety and aggression is a critical future direction. nucleos.comecronicon.netfrontiersin.orgwikidata.orgguidetopharmacology.orgelpub.ru The 5-HT1A receptor is involved in mood, cognition, pain, and has been linked to conditions such as depression, Parkinson's disease, schizophrenia, and cognitive impairments associated with conditions like Alzheimer's disease. researchgate.netjneuropsychiatry.orgwikipedia.orgfrontiersin.orgacnp.org Research could investigate the effects of S15535 in preclinical models of these disorders to determine if its unique pharmacological profile offers therapeutic advantages. researchgate.netwikipedia.orgfrontiersin.org

Advanced Modeling and Simulation Approaches

Advanced modeling and simulation approaches can play a significant role in future research on S15535. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help to better understand the relationship between S15535 exposure and its pharmacological effects, potentially informing future study designs. researchgate.net Computational simulations can also be used to model the complex interactions of S15535 with 5-HT1A receptors, including its differential activity at pre- and postsynaptic sites and its potential interactions within receptor heterodimers. github.comacs.orgphysiology.org These approaches can provide valuable insights into the dynamics of S15535 action and help predict its behavior in different physiological and pathological states.

Q & A

Q. How can S15535 findings inform translational studies on human sexual dysfunction or psychiatric disorders?

- Methodological Answer : Compare rodent data with human clinical trials targeting 5-HT1A receptors (e.g., buspirone for anxiety). Use translational biomarkers (e.g., PET imaging of receptor density) to bridge species differences. Collaborate with clinicians to design patient stratification strategies based on genetic or serotonergic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.